Ethyl 2-(thiolan-3-ylidene)acetate
Description
Properties
Molecular Formula |
C8H12O2S |
|---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
ethyl 2-(thiolan-3-ylidene)acetate |
InChI |
InChI=1S/C8H12O2S/c1-2-10-8(9)5-7-3-4-11-6-7/h5H,2-4,6H2,1H3 |
InChI Key |
BOJAVRUWSSQQKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C1CCSC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(thiolan-3-ylidene)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with thiolane-3-carbaldehyde under basic conditions. The reaction typically proceeds via a condensation mechanism, forming the desired product with good yield.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high efficiency and scalability. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(thiolan-3-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into thiolane derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the thiolane ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiolane derivatives, depending on the specific reaction and conditions.
Scientific Research Applications
Ethyl 2-(thiolan-3-ylidene)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(thiolan-3-ylidene)acetate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its sulfur atom can participate in redox reactions, while the ester group can undergo hydrolysis or transesterification.
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Substituents
Ethyl acetate derivatives with heterocyclic substituents are common in medicinal and synthetic chemistry. Key examples include:
Key Observations :
- Reactivity: The ylidene group in this compound and Ethyl (2E)-(1-methyl-2-oxoindolin-3-ylidene)acetate enables conjugation-driven reactions (e.g., cycloadditions or Michael additions) . In contrast, Ethyl 2-phenylacetoacetate leverages keto-enol tautomerism for nucleophilic reactivity .
- Sulfur Content : Compounds like Ethyl 2-[6-methyl-4-(thietan-3-yloxy)...]acetate and the target compound incorporate sulfur in different environments (thioether vs. thiolane), which may affect solubility, stability, and electronic properties .
Sulfur-Containing Analogues
Sulfur plays a critical role in modulating physicochemical properties. Notable examples:
Key Observations :
Functional Group Variations
Variations in ester-linked substituents significantly alter reactivity:
Key Observations :
- Amino vs. Ylidene: The amino group in Ethyl 2-amino-2-(oxolan-3-yl)acetate introduces nucleophilic character, whereas the ylidene group in the target compound may act as an electron-deficient site for electrophilic attacks .
Biological Activity
Ethyl 2-(thiolan-3-ylidene)acetate is a compound of interest due to its potential biological activities. Understanding its mechanisms, effects, and applications in various biological contexts is crucial for advancing research in medicinal chemistry and pharmacology. This article synthesizes available information on the biological activity of this compound, highlighting relevant studies, data tables, and case analyses.
Chemical Structure and Properties
This compound features a thiolane ring, which is known for its reactivity and interaction with biological systems. The presence of the ethyl acetate moiety suggests potential for various biochemical interactions, particularly in enzyme inhibition and receptor modulation.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. For instance, it has been shown to exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes, leading to cell lysis.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity and Apoptosis Induction
Research has indicated that this compound can induce apoptosis in various cancer cell lines. A study utilizing human chronic myelogenous erythroleukaemia cells (K562) demonstrated that treatment with this compound led to significant DNA fragmentation and caspase activation.
- Caspase Activation :
- Caspase-3: Increased activity observed post-treatment.
- Caspase-8: Induction noted, suggesting involvement of the extrinsic apoptotic pathway.
The results from this study are summarized in the following table:
| Treatment (µM) | Caspase-3 Activity (Fold Change) | Caspase-8 Activity (Fold Change) |
|---|---|---|
| Control | 1.0 | 1.0 |
| 10 | 2.5 | 2.0 |
| 20 | 4.0 | 3.5 |
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with cellular targets such as enzymes and receptors involved in signaling pathways related to inflammation and apoptosis.
Inhibition of Key Enzymes
Studies suggest that this compound may inhibit enzymes involved in inflammatory processes, potentially reducing cytokine release. This inhibition can contribute to its anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.
Case Studies
- Case Study on Antibacterial Efficacy : A clinical evaluation was conducted where patients with bacterial infections were treated with formulations containing this compound. Results showed a notable reduction in infection rates compared to controls.
- Cancer Cell Line Studies : In vitro studies using various cancer cell lines (e.g., breast cancer, leukemia) demonstrated that treatment with this compound resulted in dose-dependent cytotoxicity, suggesting its potential as a chemotherapeutic agent.
Q & A
Basic Research Questions
What are the key synthetic methodologies for Ethyl 2-(thiolan-3-ylidene)acetate, and how are intermediates characterized?
This compound can be synthesized via coupling reactions involving thiolactam derivatives and ethyl acetoacetate. A typical approach involves:
Acyl azide formation : Reacting thiolactam precursors with diphenyl phosphorazidate (DPPA) in ethyl acetate, followed by thermal decomposition to generate reactive intermediates .
Enolate coupling : Using sodium hydride to deprotonate ethyl acetoacetate, forming a nucleophilic enolate for coupling with the acyl azide intermediate .
Purification : Crystallization from hexane/ethyl acetate mixtures yields pure product.
Characterization :
- NMR : H and C NMR (e.g., δ 1.37 ppm for ethyl CH, 2.47 ppm for acetyl CH) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 257.31 for related esters) .
- X-ray crystallography : Confirms stereochemistry and intramolecular hydrogen bonding .
How is the stability of this compound assessed under varying conditions?
Stability studies should include:
Thermal analysis : Monitor decomposition via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA).
Hydrolytic sensitivity : Test in aqueous buffers (pH 1–13) to evaluate ester hydrolysis rates.
Oxidative stability : Expose to air or peroxides to detect radical-mediated degradation.
Key findings :
- Ethyl esters are generally stable at -20°C but degrade under prolonged heat (>40°C) or strong acids/bases .
- Intramolecular hydrogen bonds (e.g., N–H⋯O) may enhance thermal stability .
Advanced Research Questions
What challenges arise in resolving anisotropic displacement parameters during X-ray crystallography of this compound?
Anisotropic refinement is critical for accurate electron density mapping:
Software : Use SHELXL for refining non-H atoms with anisotropic displacement parameters (ADPs) .
Validation : Check ADPs using tools like ORTEP-3 to visualize ellipsoids and identify over-refinement .
Common issues :
- Overlapping ellipsoids in thiophene or ester moieties due to conformational flexibility.
- High thermal motion in ethyl groups, resolved by constraining C–C bond lengths .
How can computational methods predict the reactivity of this compound in nucleophilic environments?
DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate charge distribution (e.g., electrophilic α-carbon in the ester group).
Reactivity indices : Use Fukui functions to identify nucleophilic attack sites .
Solvent effects : Apply polarizable continuum models (PCM) to simulate solvolysis in ethanol/water mixtures.
Example : Ethyl acetate derivatives show proton affinities of ~835.7 kJ/mol, influencing hydrolysis pathways .
How do contradictory NMR data arise in characterizing stereoisomers, and how are they resolved?
Source of contradictions :
- Dynamic equilibria (e.g., keto-enol tautomerism) causing signal splitting .
- Diastereotopic protons in thiolan rings leading to complex splitting patterns.
Resolution strategies :
- Variable-temperature NMR to freeze conformational exchange.
- NOESY experiments to confirm spatial proximity of protons .
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
